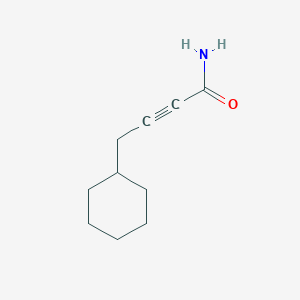
4-Cyclohexylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylbut-2-ynamide is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-ynamide moiety. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Métodos De Preparación
The synthesis of 4-Cyclohexylbut-2-ynamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
4-Cyclohexylbut-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the leaving group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition with cyanamides to form heterocyclic compounds.
Common reagents used in these reactions include triflic acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclohexylbut-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and potential drug candidates.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylbut-2-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, such as keteniminium ions, which can further react with nucleophiles or electrophiles . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
4-Cyclohexylbut-2-ynamide can be compared with other ynamides, such as:
- N-Phenylbut-2-ynamide
- N-Methylbut-2-ynamide
- N-Benzylbut-2-ynamide
These compounds share the ynamide moiety but differ in the substituents attached to the nitrogen atom. The cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Propiedades
Número CAS |
920287-05-4 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-cyclohexylbut-2-ynamide |
InChI |
InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12) |
Clave InChI |
PBAPXCWTIQQZON-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


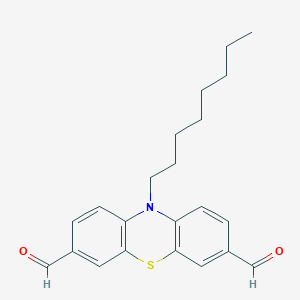
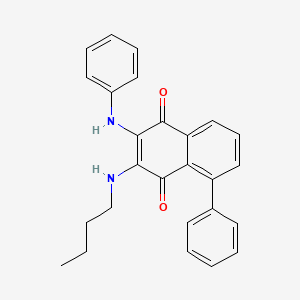
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)

![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
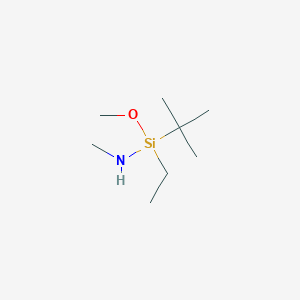
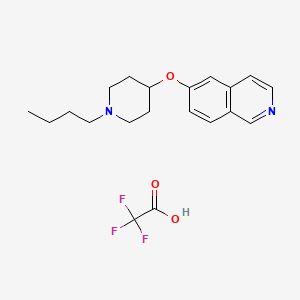
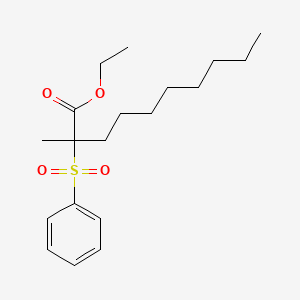
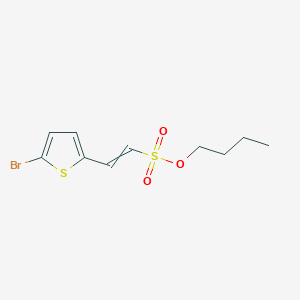

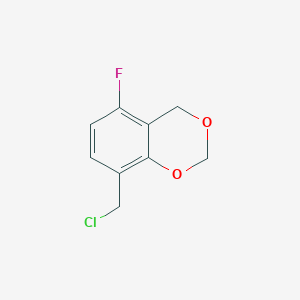
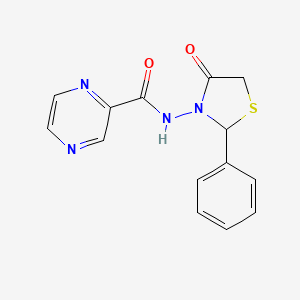
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
